
(5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with hydroxyl and methyl groups, as well as an acetic acid moiety. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-methyluracil can undergo hydroxylation and subsequent acylation to introduce the acetic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to maximize output and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can reduce the compound to simpler derivatives.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxylated derivatives, while reduction could produce simpler tetrahydropyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential role in metabolic pathways. Its derivatives may act as enzyme inhibitors or activators, influencing various biochemical processes.
Medicine
In medicine, this compound and its analogs are investigated for their therapeutic potential. They may exhibit antiviral, antibacterial, or anticancer properties, making them candidates for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Similar Compounds
5-Methyluracil: A precursor in the synthesis of (5,6-Dihydroxy-5-methyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)acetic acid.
Hydroxymethyluracil: Another derivative with similar structural features.
Tetrahydropyrimidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple scientific fields highlight its significance.
Properties
CAS No. |
681850-19-1 |
|---|---|
Molecular Formula |
C7H10N2O6 |
Molecular Weight |
218.16 g/mol |
IUPAC Name |
2-(5,6-dihydroxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O6/c1-7(15)4(12)8-6(14)9(5(7)13)2-3(10)11/h5,13,15H,2H2,1H3,(H,10,11)(H,8,12,14) |
InChI Key |
ZWQIVJIJIGBNMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)NC1=O)CC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


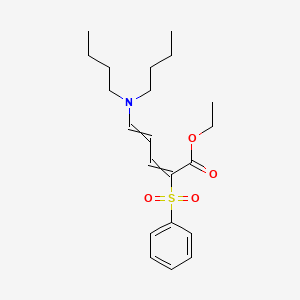
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
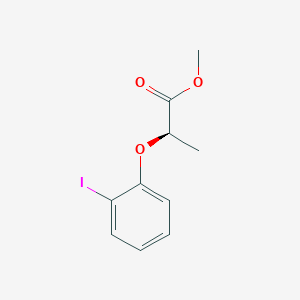
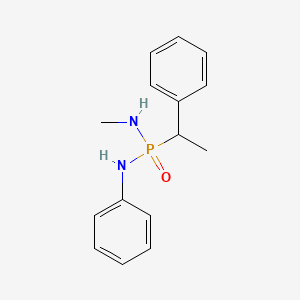
![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
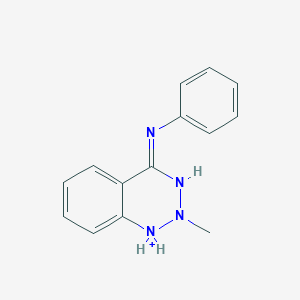
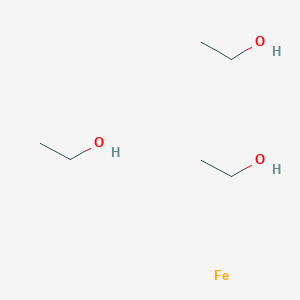
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)


![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)
![(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine](/img/structure/B12530488.png)
